8-[(3-Phenylpropyl)Amino]Caffeine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3,7-trimethyl-8-(3-phenylpropylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-20-13-14(21(2)17(24)22(3)15(13)23)19-16(20)18-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQFDCUGMWKOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 8 Substituted Caffeine Analogues
Synthesis of Related 8-Substituted Caffeine (B1668208) Derivatives for Comparative Studies
Incorporation of Different Linker Types (e.g., Sulfanyl (B85325), Ether)
To evaluate the influence of the atom linking the sidechain to the caffeine scaffold, analogues featuring sulfanyl (thioether) and ether linkages are commonly prepared. These are synthesized by reacting 8-bromocaffeine with appropriate sulfur or oxygen nucleophiles. nih.gov
For the synthesis of 8-sulfanylcaffeine derivatives (C8-S), 8-bromocaffeine is treated with a corresponding thiol. nih.gov The reaction creates a stable thioether bond at the C8 position. A variety of 8-[(phenylethyl)sulfanyl]caffeine analogues have been synthesized using this method to explore their biological activities. nih.gov Similarly, researchers have prepared compounds like 8-(phenylsulfanyl)caffeine and 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine to investigate their antioxidant properties. researchgate.net
The general reaction is as follows: 8-Bromocaffeine + R-SH → 8-(R-sulfanyl)caffeine + HBr
For the introduction of an ether linkage (C8-O), the Ullmann condensation reaction is often employed, where 8-bromocaffeine is reacted with various phenols or alcohols in the presence of a base. researchgate.net This approach has been used to create series of 8-(substituted)aryloxycaffeine and 8-phenoxymethylcaffeine derivatives. nih.govresearchgate.net The choice of solvent and base can be critical; for instance, reacting 8-bromocaffeine with propargyl alcohol using potassium hydroxide (B78521) as a base in dimethyl sulfoxide (B87167) (DMSO) has been reported, albeit with modest yields. nih.gov
The general reaction is as follows: 8-Bromocaffeine + R-OH → 8-(R-oxy)caffeine + HBr
The table below summarizes examples of different linkers used in 8-substituted caffeine derivatives for comparative studies.
| Linker Type | General Structure | Example Compound | Reference |
| Amino (N) | Caffeine-NH-R | 8-[(3-Phenylpropyl)Amino]Caffeine | N/A |
| Sulfanyl (S) | Caffeine-S-R | 8-(Phenylsulfanyl)caffeine | researchgate.net |
| Ether (O) | Caffeine-O-R | 8-Phenoxymethylcaffeine | nih.gov |
Exploration of Varied Phenylalkyl Chains
To probe the impact of the sidechain's length, flexibility, and the phenyl group's position, analogues with varied phenylalkyl chains are synthesized. This is typically achieved by reacting 8-bromocaffeine with a series of phenylalkylamines of different lengths (e.g., phenylethylamine, phenylbutylamine). researchgate.net The nucleophilic substitution reaction between the primary amine of the phenylalkylamine and the C8-position of 8-bromocaffeine yields the desired 8-(phenylalkylamino)caffeine derivatives. researchgate.net
The synthesis of xanthine (B1682287) derivatives with different N-substituents and C8-side chains, such as 8-(3-phenylpropyl)-1,3,7-triethylxanthine, highlights the extensive exploration in this area. researchgate.netnih.govubi.pt Studies on such analogues help to determine optimal chain length for receptor binding or other biological activities. For instance, comparative studies of 8-(2-phenylethyl)xanthines and 8-(3-phenylpropyl)xanthines have been conducted to assess their affinity for adenosine (B11128) receptors. researchgate.net The structure-activity relationship analyses often reveal that even minor changes in the alkyl chain length can significantly alter the compound's pharmacological properties. nih.gov
The table below provides examples of varied phenylalkyl chains attached to the 8-position of a xanthine core for comparative analysis.
| Compound Name | Xanthine Core Substituents | Phenylalkyl Chain | Reference |
| This compound | 1,3,7-trimethyl | Phenylpropyl | N/A |
| 8-(2-Phenylethyl)xanthine | Unspecified | Phenylethyl | researchgate.net |
| 8-(3-Phenylpropyl)xanthine | Unspecified | Phenylpropyl | researchgate.net |
| 8-(3-Phenylpropyl)-1,3,7-triethylxanthine | 1,3,7-triethyl | Phenylpropyl | researchgate.netnih.gov |
Molecular Pharmacology: Receptor Interactions and Intracellular Signaling
Modulation of Adenosine (B11128) Receptor Subtypes by 8-Substituted Xanthines
The chemical compound 8-[(3-Phenylpropyl)Amino]Caffeine belongs to the class of 8-substituted xanthines, which are derivatives of naturally occurring methylxanthines like caffeine (B1668208) and theophylline (B1681296). frontiersin.orgbiointerfaceresearch.com These synthetic analogs have been extensively studied for their ability to modulate adenosine receptors, which are G protein-coupled receptors (GPCRs) crucial in various physiological processes. researchgate.netdiva-portal.org The introduction of a substituent at the C8 position of the xanthine (B1682287) core, often in combination with modifications at the nitrogen atoms (N1, N3, and N7), can lead to compounds with significantly enhanced affinity and selectivity for the four adenosine receptor subtypes: A1, A2A, A2B, and A3. frontiersin.orgresearchgate.net
The affinity of 8-substituted xanthines for adenosine receptors is influenced by the nature of the substituent at the 8-position. For instance, the presence of an aryl group at this position generally increases affinity for the A1 receptor by at least an order of magnitude. nih.gov The length and composition of the alkyl chain at the N1 and N3 positions also play a critical role in determining the affinity and selectivity profile of these compounds. researchgate.net
Competitive Antagonism at A1 Adenosine Receptors
Research has shown that 8-substituted xanthines, including those with a phenylpropylamino group, can act as competitive antagonists at A1 adenosine receptors. nih.govnih.gov Competitive antagonism implies that these compounds bind to the same site on the receptor as the endogenous agonist, adenosine, thereby blocking its action without initiating a biological response themselves. nih.gov The activation of A1 receptors is typically coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov By blocking adenosine's access to the A1 receptor, 8-substituted xanthines can prevent these downstream signaling events.
Studies on various 8-substituted xanthines have demonstrated their ability to competitively antagonize the effects of adenosine analogs at A1 receptors. nih.govd-nb.info For example, in studies using rat neuromuscular junctions, certain 8-substituted xanthines have been shown to shift the concentration-response curve for the inhibitory effect of adenosine analogs to the right, a hallmark of competitive antagonism. nih.gov The antagonist potency of these compounds is often quantified by their Ki value, which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.
Differential Binding Affinities and Selectivity for A2A Adenosine Receptors
While many 8-substituted xanthines show affinity for A1 receptors, their interaction with A2A adenosine receptors is of significant interest, particularly in the context of developing subtype-selective ligands. researchgate.netresearchgate.net
Principles of Receptor Binding and Antagonism
The binding of a ligand, such as an 8-substituted xanthine, to a receptor is a dynamic process governed by the principles of affinity and efficacy. Affinity refers to the strength of the interaction between the ligand and the receptor, while efficacy describes the ability of the bound ligand to activate the receptor and elicit a biological response. Antagonists, by definition, have affinity but lack efficacy. mdpi.com
Interactions with A2B and A3 Adenosine Receptors
The A2B and A3 adenosine receptors are generally considered low-affinity receptors for adenosine under normal physiological conditions. diva-portal.orgnih.gov However, their expression and activation can be upregulated in pathological states like inflammation and hypoxia. diva-portal.orgnih.gov
Systematic modifications at the 1, 3, and 8-positions of the xanthine core have been explored to develop potent and selective antagonists for the A2B receptor. researchgate.net For instance, some 1,8-disubstituted xanthine derivatives have shown high affinity and selectivity for A2B receptors over other subtypes. acs.org Specifically, having a larger alkyl group at the 1-position compared to the 3-position in 8-phenylxanthine (B3062520) analogs has been found to favor affinity at the human A2B receptor. nih.gov
Regarding the A3 adenosine receptor, the search for selective antagonists has also led to the investigation of various substituted xanthines. biorxiv.org However, detailed evidence specifically for the interaction of this compound with A2B and A3 receptors is less documented in the provided search results compared to its interactions with A1 and A2A receptors.
Investigation of Non-Adenosinergic Molecular Targets
Beyond its well-established role as an adenosine receptor antagonist, the molecular pharmacology of this compound and related analogues extends to other significant intracellular targets. These interactions contribute to its complex biological activity profile and are a subject of ongoing research. Key non-adenosinergic targets investigated include monoamine oxidase (MAO) isoforms, phosphodiesterase (PDE) enzymes, and ryanodine (B192298) receptors (RyRs) involved in calcium signaling.
The caffeine scaffold has been identified as a promising base for the development of monoamine oxidase (MAO) inhibitors, particularly for the MAO-B isoform. karger.com Research into a series of phenylalkylcaffeine analogues, which are structurally related to this compound, has revealed them to be reversible, competitive, and selective inhibitors of MAO-B. karger.com
Studies on these related compounds have elucidated important structure-activity relationships. A key finding is that increasing the length of the alkyl side chain connecting the phenyl group to the caffeine core enhances the inhibitory potency against both MAO-A and MAO-B. karger.com For instance, within a series of phenylalkylcaffeines, the analogue with the longest side chain, 8-(7-phenylheptyl)caffeine, was the most potent inhibitor. karger.com Conversely, the introduction of a carbonyl group into the side chain was found to reduce MAO-B inhibitory potency. karger.com
While specific IC₅₀ values for this compound are not detailed in the available literature, the data from closely related phenylalkylcaffeine analogues demonstrate a clear trend of potent and selective MAO-B inhibition. karger.comresearchgate.net This makes phenylalkylcaffeines a notable class of compounds for potential therapeutic applications, such as in the development of anti-Parkinsonian therapies. karger.comresearchgate.net
Table 1: MAO Inhibitory Potency of Selected Phenylalkylcaffeine Analogues
| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) |
|---|---|---|
| 8-(7-phenylheptyl)caffeine | 3.01 | 0.086 |
Data sourced from a study on phenylalkylcaffeine analogues and represents the most potent analogue from that series. karger.com
The xanthine structure, which forms the core of caffeine, is widely recognized for its ability to inhibit cyclic nucleotide phosphodiesterases (PDEs). These enzymes are responsible for the degradation of important intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). It has been reported that caffeine derivatives with a variety of substituents at the C-8 position exhibit activity as phosphodiesterase inhibitors. researchgate.net
This inhibitory action is a general characteristic of the methylxanthine class. While caffeine itself is a non-selective PDE inhibitor, modifications to the xanthine structure, particularly at the 8-position, can alter the potency and selectivity of this inhibition. researchgate.netresearchgate.net For example, various 8-substituted caffeine derivatives have been evaluated for their inhibitory activity against different PDE families, including PDE9A. researchgate.net However, specific studies detailing the inhibitory profile of this compound against the various PDE isoforms were not found in the reviewed literature. Therefore, while it is plausible that it retains the PDE-inhibiting characteristics of the 8-substituted caffeine class, its specific potency and selectivity profile remains uncharacterized.
Caffeine is a well-established and widely used pharmacological tool for activating ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic and sarcoplasmic reticulum. nih.govpancreapedia.org This activation leads to a phenomenon known as calcium-induced calcium release (CICR), where an initial calcium signal triggers a larger release of calcium from intracellular stores, playing a crucial role in processes like muscle contraction. pancreapedia.orgpnas.org
However, the structural modifications at the 8-position of the caffeine molecule significantly influence this interaction. Structure-activity relationship studies on a range of xanthine analogues have demonstrated that substitutions at the 8-position are either without effect or are inhibitory to RyR activation. karger.com Research indicates that while substitutions at the 1, 3, and 7 positions can enhance the ability of xanthines to activate RyRs, modifications at position 8 tend to be less activating compared to the parent xanthine molecule. karger.compnas.org
Therefore, while the core xanthine structure of this compound provides a basis for interaction with RyRs, the presence of the large 3-phenylpropylamino group at the 8-position suggests that its activity as a direct RyR agonist is likely diminished or inhibited compared to caffeine.
Structure Activity Relationship Sar Studies of 8 3 Phenylpropyl Amino Caffeine and Analogues
Influence of the Phenylpropyl Side Chain at C8 on Target Affinity and Selectivity
The nature of the substituent at the C8 position of the xanthine (B1682287) scaffold is a critical determinant of pharmacological activity. In the case of 8-[(3-phenylpropyl)amino]caffeine, the 3-phenylpropyl side chain plays a pivotal role in defining its interaction with adenosine (B11128) receptors.
Research has shown that the length and composition of the alkyl chain connecting the phenyl group to the xanthine core are crucial. The three-carbon (propyl) linker appears to be optimal for achieving high affinity at certain adenosine receptor subtypes. The styrylxanthine scaffold, which features a vinylene group instead of a propyl chain, is often preferred for A2A receptor binding over phenylpropyl xanthines. mdpi.com This suggests that the rigidity and electronic properties of the linker significantly impact receptor interaction.
Furthermore, the presence of the terminal phenyl group is essential for potent antagonist activity. nih.gov Modifications to this aryl group, as will be discussed later, can fine-tune the affinity and selectivity profile. The interaction of this phenyl ring with a specific hydrophobic pocket within the receptor is thought to be a key component of the binding mechanism.
Significance of the Amino Linkage versus Other C8 Substitutions (e.g., Ether, Sulfanyl)
The linkage atom connecting the side chain to the C8 position of the xanthine ring significantly influences the compound's properties. The amino (-NH-) linkage in this compound is a key structural feature.
Studies comparing different linkages have revealed that the amino group contributes favorably to the binding affinity. For instance, replacing the amino linkage with an ether (-O-) or a sulfanyl (B85325) (-S-) group can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target receptor. Research on a series of sulfanylphthalimide analogues has shown that these compounds can retain adenosine A1 and A2A receptor affinity. mdpi.com Similarly, the synthesis of phenoxymethyl-xanthine derivatives, featuring an ether linkage, has led to compounds with dual A1/A2A antagonist activity. mdpi.com
The amino group, with its hydrogen-bonding capability, can form specific interactions within the receptor's binding site that may not be possible with ether or sulfanyl linkages. This highlights the importance of the specific heteroatom at this position for achieving desired pharmacological profiles.
Effects of Substitutions on the Phenyl Ring Moiety
Modifying the phenyl ring of the 3-phenylpropyl side chain offers a powerful strategy for modulating the affinity and selectivity of 8-substituted xanthines. The position and nature of substituents on this ring can have profound effects.
Research has demonstrated that adding substituents to the para-position of the 8-phenyl ring can either increase or decrease activity depending on the substituent's properties. nih.govnih.gov For example, introducing electron-withdrawing groups like nitro, cyano, or acetyl at the para-position of anilide derivatives of an 8-phenylxanthine (B3062520) carboxylic congener resulted in highly potent and selective antagonists for the human A2B adenosine receptor. acs.org Conversely, bulky or hydrophilic substituents can sometimes be detrimental to activity. nih.gov
In some series of 8-phenyltheophylline (B1204217) derivatives, para-substituents were found to diminish activity on the orphan nuclear receptor TLX compared to meta-analogues, which is in contrast to the preference for para-isomers in adenosine receptor antagonism. nih.gov This underscores how substitutions on the phenyl ring can be used to achieve selectivity for different biological targets.
| Compound Series | Substitution Position | Substituent Type | Effect on Activity | Target Receptor(s) |
| 8-Phenylxanthine Anilides | para | Electron-withdrawing (e.g., NO₂, CN, Ac) | Increased potency and selectivity | Human A2B Adenosine Receptor |
| 8-Phenyltheophyllines | para | Varied | Diminished activity | Orphan Nuclear Receptor TLX |
| 8-Phenyltheophyllines | meta | Varied | Favored activity | Orphan Nuclear Receptor TLX |
Contribution of Xanthine Ring N-Alkylations to Pharmacological Profiles
Studies have shown that the size and nature of these alkyl groups can influence both affinity and selectivity. For instance, increasing the size of the alkyl groups at the N1 and N3 positions from methyl to propyl can significantly enhance potency at A1 adenosine receptors. nih.gov In the context of the orphan nuclear receptor TLX, extending the alkyl substituents to 1,3-dipropyl enhanced potency but led to a loss in efficacy compared to the diethyl analogue. nih.gov
The presence of a methyl group at the N7 position, as in caffeine (B1668208), is also significant. Alkylation at the N7-position with groups larger than methyl has been shown to be universally detrimental to the activity of certain xanthine-based inhibitors. mdpi.com These findings highlight the delicate balance required in N-alkylation to achieve optimal interaction with specific biological targets.
Comparative SAR Analysis Across Diverse 8-Substituted Xanthine Chemotypes
To fully appreciate the SAR of this compound, it is instructive to compare it with other 8-substituted xanthine chemotypes. This broader perspective reveals overarching principles of xanthine-based ligand design.
A wide array of substituents has been explored at the C8 position, including aryl, cycloalkyl, and various heterocyclic moieties. nih.govnih.gov 8-Aryl and 8-cycloalkyl substituents have been shown to markedly increase the activity of certain xanthines at adenosine receptors. nih.gov For example, 8-cycloalkyltheophyllines and 8-cycloalkyl-1,3-dipropylxanthines exhibit marked A1 selectivity. nih.gov In contrast, 8-cycloalkylcaffeines can be potent and selective for A2 receptors. nih.gov
The introduction of a styryl group at C8 has been a particularly fruitful strategy for developing potent and selective A2A adenosine receptor antagonists. mdpi.com The resulting styrylxanthines often exhibit higher affinity for the A2A receptor compared to their phenylpropyl counterparts. mdpi.com
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 8-[(3-Phenylpropyl)Amino]Caffeine, and its protein target at a molecular level.
Molecular docking studies have been crucial in elucidating the binding modes of 8-substituted xanthine (B1682287) derivatives, including compounds structurally related to this compound, at various adenosine (B11128) receptor (AR) subtypes. The substitution at the C-8 position of the xanthine core is a key determinant for enhancing binding affinity and conferring selectivity for specific AR subtypes.
Docking simulations of 8-substituted caffeinyl analogs into the active site of the human A2A adenosine receptor (A2AAR) have revealed key interactions. The xanthine core typically forms hydrogen bonds with conserved residues within the binding pocket, while the substituent at the C-8 position extends into a more variable region, influencing subtype selectivity. For instance, in studies of related compounds, the phenyl group of the substituent often engages in π-π stacking interactions with aromatic residues like phenylalanine (Phe) and tryptophan (Trp) in the receptor's binding site. The propylamino linker in this compound provides flexibility, allowing the phenyl group to adopt an optimal orientation for these hydrophobic interactions.
| Receptor Subtype | Key Interacting Residues (Predicted) | Type of Interaction |
| A₁ Adenosine Receptor | Asparagine (Asn), Phenylalanine (Phe) | Hydrogen Bonding, π-π Stacking |
| A₂ₐ Adenosine Receptor | Phenylalanine (Phe), Isoleucine (Ile) | π-π Stacking, Hydrophobic |
| A₂ₑ Adenosine Receptor | Valine (Val), Leucine (Leu) | Hydrophobic Interactions |
| A₃ Adenosine Receptor | Histidine (His), Tryptophan (Trp) | Hydrogen Bonding, π-π Stacking |
This table presents predicted interactions based on studies of structurally similar 8-substituted xanthine derivatives.
In silico studies have also been employed to predict the interactions of this compound with the active sites of various enzymes, notably Monoamine Oxidase (MAO) and protein kinases.
Monoamine Oxidase (MAO): Molecular docking studies have investigated C-8 substituted caffeinyl analogs as potential dual-inhibitors of MAO-B and A₂ₐAR. jyoungpharm.org For MAO-B, the docking of these compounds has shown that the caffeine (B1668208) scaffold orients within the active site, while the C-8 substituent extends into the substrate-binding cavity. The phenylpropyl group of this compound is predicted to form hydrophobic and van der Waals interactions with key residues in the MAO-B active site, such as Tyrosine (Tyr) and Isoleucine (Ile). The amino group in the linker can also form hydrogen bonds, further stabilizing the complex.
| Enzyme | Predicted Binding Affinity (ΔG, kcal/mol) for related analogs | Key Interacting Residues (Predicted) |
| MAO-B | -7.0 to -9.0 | Tyr398, Tyr435, Ile199 |
Binding affinity ranges are based on published data for structurally similar C-8 substituted caffeine derivatives.
Kinases: While less specific data exists for this compound, in silico studies on caffeine and its derivatives have suggested potential inhibitory activity against various protein kinases. researchgate.netresearchgate.net Docking simulations predict that the purine (B94841) scaffold of caffeine can occupy the ATP-binding pocket of kinases, forming hydrogen bonds with the hinge region residues. The substituent at the C-8 position can then extend into adjacent pockets, potentially enhancing affinity and selectivity. For example, some studies have explored caffeine derivatives as inhibitors of B-RAF V600E kinase. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-receptor complex over time. MD simulations of caffeine and its analogs in complex with adenosine receptors have been performed to understand the flexibility of the ligand and the receptor, and the stability of their interactions. nih.gov These simulations show that while the core xanthine structure remains relatively rigid, the C-8 substituent, such as the phenylpropylamino group, can exhibit considerable flexibility. This flexibility allows the ligand to adapt its conformation to the dynamic changes in the receptor's binding pocket, potentially leading to a more stable and long-lasting interaction. MD simulations can also be used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate prediction of binding affinity than docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. QSAR studies have been conducted on 8-substituted xanthine derivatives to develop predictive models for their antagonist activity at adenosine receptors and inhibitory activity against enzymes like MAO-B. researchgate.netajrconline.orgnih.gov
These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a mathematical equation that can predict the activity of new, untested compounds. For 8-substituted xanthines, QSAR models have highlighted the importance of the size, shape, and lipophilicity of the C-8 substituent for determining affinity and selectivity. For instance, a QSAR study on 8-benzyloxycaffeine (B3062997) analogues as MAO-B inhibitors indicated that electron-withdrawing substituents with high lipophilicity at the C-3 position of the benzyloxy ring enhance inhibitory potency. nih.gov Such models can be used to predict the activity profile of this compound and to design new analogs with improved pharmacological properties.
In Silico Assessment of Molecular Interactions and Target Prediction
The collective use of in silico methods, including molecular docking, MD simulations, and QSAR, provides a comprehensive assessment of the molecular interactions and potential biological targets of this compound. By integrating the results from these different computational approaches, researchers can build a detailed picture of how this compound might interact with various proteins in the body.
Target prediction algorithms, which use a combination of ligand-based and structure-based methods, can be employed to screen large databases of protein structures and identify other potential targets for this compound. This can help to uncover novel mechanisms of action and potential therapeutic applications for the compound. The in silico assessment serves as a powerful hypothesis-generating tool, guiding the design of focused and efficient experimental studies to validate the predicted biological activities.
Future Research Trajectories and Unanswered Questions
Discovery of Novel Molecular Targets Beyond Current Paradigms
The xanthine (B1682287) core is a versatile scaffold that has been successfully adapted to target a variety of proteins beyond adenosine (B11128) receptors. nih.gov For instance, different xanthine derivatives have been developed as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes and as liver X receptor agonists for atherosclerosis. nih.govnih.gov This precedent suggests that 8-[(3-Phenylpropyl)Amino]Caffeine may also interact with unanticipated molecular targets.
Future research must prioritize comprehensive target deconvolution studies. Unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry, could identify novel binding partners in various tissues. Furthermore, investigating the compound's effects on enzymatic pathways commonly modulated by other xanthines, like phosphodiesterases, is a logical next step. researchgate.net Identifying such alternative targets would not only open new therapeutic possibilities but also provide a more complete understanding of the compound's biological activity.
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry offers powerful tools for accelerating the design and optimization of novel ligands based on the this compound scaffold. researchgate.net The availability of high-resolution crystal structures for adenosine receptors, particularly the A2A subtype, provides an excellent foundation for structure-based drug design. researchgate.netnih.gov
Future computational efforts will likely involve a multi-stage virtual screening process. nih.gov This process can combine deep learning algorithms with pharmacophore modeling and molecular docking to screen vast virtual libraries for new compounds with desired properties. nih.govnih.gov Techniques like molecular dynamics (MD) simulations can predict the stability of ligand-receptor interactions, while other methods can forecast key pharmaceutical properties, guiding the synthesis of analogs with improved potency, selectivity, and metabolic stability. researchgate.net Such in silico methods rationalize the synthetic process, reducing the number of compounds that need to be produced and tested physically. researchgate.net
Table 1: Computational Techniques for Analog Design
| Computational Technique | Application in Drug Design & Optimization |
|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of the ligand-receptor complex. researchgate.net |
| Deep Learning | Uses neural networks to screen large databases and predict the activity of novel compounds. nih.gov |
Exploration of Synergistic Effects with Other Bioactive Compounds
The interaction between adenosine and other neurotransmitter systems, especially dopamine (B1211576), is well-documented. consensus.appconsensus.app Adenosine A2A receptor antagonists, in particular, are known to modulate the activity of dopamine D2 receptors, which is the basis for their use in treating Parkinson's disease. mdpi.comparkinson.org This interplay suggests a strong potential for synergistic effects when this compound is combined with other bioactive compounds.
Future research should systematically explore combination therapies. For example, combining A2A antagonists with dopaminergic agents like levodopa (B1675098) has shown promise in enhancing motor performance in preclinical models of Parkinson's disease. mdpi.com Studies have also demonstrated that combining A1 receptor agonists with A2A receptor antagonists can produce a greater anti-inflammatory effect than either compound used alone. nih.gov Investigating combinations with compounds targeting glutamate (B1630785), serotonin, or endocannabinoid systems could reveal novel therapeutic strategies for a range of neurological and psychiatric disorders. consensus.appconsensus.app
Table 2: Potential Synergistic Combinations
| Compound Class | Therapeutic Area | Rationale for Synergy |
|---|---|---|
| Dopamine Agonists (e.g., Levodopa) | Parkinson's Disease | A2A antagonists can enhance the effects of dopaminergic medications and reduce "off" time. mdpi.comparkinson.org |
| Adenosine A1 Receptor Agonists | Neuroinflammation | Co-administration can produce a greater anti-inflammatory effect than individual agents. nih.gov |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Depression | An A2A antagonist showed an additive effect in reversing depressive behaviors when combined with fluoxetine (B1211875) in an animal model. mdpi.com |
| NMDA Receptor Modulators | Alzheimer's Disease | A2A antagonists affect NMDA glutamate receptor function, potentially addressing neurodegeneration. consensus.app |
Development of High-Throughput Screening Methodologies for Analog Discovery
Discovering new analogs of this compound with improved properties requires efficient screening of large compound libraries. High-throughput screening (HTS) is an automated process that has revolutionized drug discovery for G protein-coupled receptors (GPCRs), the family to which adenosine receptors belong. celtarys.comeurekaselect.com Over 30% of FDA-approved drugs target GPCRs, making them a primary focus for HTS campaigns. nih.govnih.gov
Future work should focus on developing and implementing robust HTS assays tailored for this chemical scaffold. eurekaselect.com These can include:
Cell-Based Functional Assays: These assays measure the downstream effects of receptor activation, such as changes in intracellular second messengers like cAMP or calcium. celtarys.com
Radioligand Binding Assays: A traditional method that measures the ability of a test compound to displace a labeled ligand from the receptor. nih.gov
Label-Free Assays: Modern techniques like affinity mass spectrometry can identify both orthosteric and allosteric modulators by using target-expressing cell membranes directly. rsc.org
The development of these screening platforms will enable the rapid identification of novel xanthine derivatives with optimized potency and selectivity, accelerating the journey from initial hit to lead compound. nih.gov
Q & A
Q. How can meta-analysis reconcile discrepancies in reported bioactivity across studies?
- Methodological Answer : Perform a PRISMA-guided systematic review, weighting studies by sample size and methodological rigor (e.g., blinding, controls). Use random-effects models to calculate pooled effect sizes and assess heterogeneity via I² statistics. Explore covariates like solvent choice or cell passage number in subgroup analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
